Product packaging for Methyl piperazine-1-carboxylate(Cat. No.:CAS No. 50606-31-0)

Methyl piperazine-1-carboxylate

Cat. No.: B041395
CAS No.: 50606-31-0
M. Wt: 144.17 g/mol
InChI Key: ZPJZSEHCMJYUPI-UHFFFAOYSA-N
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Description

Methyl piperazine-1-carboxylate (CAS 50606-31-0) is a valuable piperazine-based building block and chemical synthon in medicinal chemistry and drug discovery research. Its structure, featuring a carbamate-protected secondary amine, makes it a crucial intermediate for the synthesis of a wide range of complex molecules. The compound serves as a key precursor in the development of kinase inhibitors with potential applications in treating conditions such as diabetes and its complications. Beyond its use in synthesizing enzyme inhibitors, the piperazine core is a privileged scaffold in neuropharmacology. Piperazine derivatives are extensively investigated for their interactions with the serotonergic system and are found in compounds with documented antidepressant and anxiolytic-like properties in preclinical studies. The piperazine ring contributes favorable physicochemical properties to drug candidates, often enhancing solubility and its ability to cross biological barriers like the blood-brain barrier. Chemical Data: • CAS Number: 50606-31-0 • Molecular Formula: C 6 H 12 N 2 O 2 • Molecular Weight: 144.17 g/mol • Storage: Store sealed in a dry environment at room temperature, protected from light. Handling and Safety: This compound is classified with the signal word Danger and carries the hazard statement H314 , indicating it causes severe skin burns and eye damage. Researchers must use appropriate personal protective equipment and handle the material in a well-ventilated fume hood. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B041395 Methyl piperazine-1-carboxylate CAS No. 50606-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl piperazine-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJZSEHCMJYUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198653
Record name 1-Piperazinecarboxylic acid, methyl ester
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50606-31-0
Record name 1-Piperazinecarboxylic acid, methyl ester
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Record name 50606-31-0
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Record name 1-Piperazinecarboxylic acid, methyl ester
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Record name Methyl piperazine-1-carboxylate
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Synthetic Methodologies and Reaction Pathways for Methyl Piperazine 1 Carboxylate

Conventional and Optimized Synthesis Routes to Methyl Piperazine-1-carboxylate

The preparation of this compound can be achieved through several established and refined chemical pathways. These methods primarily focus on the efficient formation of the carbamate (B1207046) functional group on the piperazine (B1678402) scaffold.

Aminolysis Reactions for Carboxylate Formation

A straightforward and common method for the synthesis of this compound involves the aminolysis of an appropriate ester by piperazine. This reaction leverages the nucleophilic nature of the secondary amine in piperazine to attack the electrophilic carbonyl carbon of a methyl-donating reagent.

One documented method is the reaction of piperazine with methyl formate (B1220265). This process falls under the general mechanism of aminolysis, where the amine displaces the alkoxy group of the ester to form a new amide (in this case, a carbamate). chemistrysteps.com The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen first adds to the carbonyl group, forming a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group is eliminated, resulting in the formation of the methyl carbamate on the piperazine ring. chemistrysteps.com

While effective, the efficiency of aminolysis of esters can be hampered by the fact that the alkoxy leaving group is a relatively poor one. chemistrysteps.com Optimization of reaction conditions, such as temperature and the use of excess amine, can drive the reaction to completion.

Carbonylation Strategies

Carbonylation reactions offer an alternative and powerful approach to introduce the methoxycarbonyl group onto the piperazine nitrogen. These methods utilize carbon monoxide (CO) or CO surrogates to construct the carbonyl moiety.

A notable strategy involves the use of aryl formates, such as phenyl formate, as a source of carbon monoxide in a palladium-catalyzed reaction. orgsyn.org This external-CO-free carbonylation is advantageous as it avoids the handling of toxic and gaseous CO, making the process more suitable for laboratory-scale synthesis. orgsyn.org In this type of reaction, the aryl formate serves a dual role, providing both the CO group and a nucleophilic phenol. orgsyn.org

Direct carbonylation using carbon monoxide gas has also been documented for related piperazine structures. For instance, the synthesis of Piperazine, 1-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]- has been achieved from 1-Methylpiperazine and carbon monoxide, demonstrating the feasibility of this approach for creating carbonyl derivatives of the piperazine ring. chemicalbook.com

Advanced Synthetic Transformations Involving the Piperazine Core of this compound

The presence of a secondary amine in the this compound structure allows for a wide range of subsequent functionalization reactions. These advanced transformations are crucial for building molecular complexity and synthesizing diverse libraries of compounds for various applications.

Selective N-Alkylation and N-Arylation Strategies

The unsubstituted nitrogen atom of this compound is a prime site for selective alkylation and arylation. These reactions are fundamental in the synthesis of numerous biologically active molecules.

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides. For example, in the synthesis of related piperidine (B6355638) analogues, a secondary amine was reacted with propargyl bromide to yield the N-propargylated product. acs.org This highlights a common strategy for introducing alkyl groups onto a cyclic amine.

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen can be achieved through reactions with aryl halides. For example, 1-Methylpiperazine is known to react with 1-chloro-4-methoxy-benzene to produce 1-(4-methoxy-phenyl)-4-methyl-piperazine. chemicalbook.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving N-arylation and are widely applicable to substrates like this compound. The choice of ligand is often critical for achieving high yields in these transformations. organic-chemistry.org

Reaction TypeReagent ExampleProduct Type
N-AlkylationPropargyl bromideN-Propargyl piperazine
N-Arylation1-Chloro-4-methoxy-benzeneN-Aryl piperazine

Regioselective Functionalization of the Piperazine Ring

Controlling the position of functionalization on the piperazine ring is critical, especially when synthesizing complex molecules where specific substitution patterns are required for desired biological activity. acs.org In this compound, the two nitrogen atoms are chemically distinct, allowing for inherent regioselectivity. The nitrogen bearing the methyl carboxylate group is significantly less nucleophilic than the unsubstituted secondary amine, directing further reactions to the NH position.

Further functionalization of the carbon backbone of the piperazine ring is more challenging but can be achieved through various synthetic strategies, often involving the use of pre-functionalized starting materials or ring-closing metathesis reactions. The principles of regioselective functionalization, while often discussed in the context of aromatic systems, are equally important in heterocyclic chemistry to ensure the correct placement of substituents. nih.gov

Stereoselective Approaches to Chiral this compound Derivatives

The development of chiral piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its pharmacological activity. acs.org

One effective strategy for producing chiral piperazine derivatives is to start from a chiral precursor. For example, a novel chiral piperazine has been synthesized starting from (S)-phenylalanine. clockss.org This approach embeds chirality into the molecule from the outset. The synthesis involved protecting the amino acid, followed by amide coupling and subsequent cyclization steps to form the chiral piperazine ring. clockss.org

Another approach involves the stereoselective functionalization of a pre-existing piperazine ring. While direct stereoselective C-H functionalization of the piperazine ring is an emerging field, methods such as stereoselective alkylation of enolates derived from piperazine-based ketones can be employed. The stereoselective synthesis of α-methyl ketones from esters via cyclopropanol (B106826) intermediates is a technique that could potentially be adapted for creating chiral centers on the piperazine ring or on substituents attached to it. rsc.org

Chiral StrategyStarting Material ExampleKey Steps
Chiral Pool Synthesis(S)-PhenylalanineN-protection, Amide coupling, Cyclization
Stereoselective ReactionN/AAsymmetric alkylation, Asymmetric hydrogenation

Multicomponent Reaction Incorporations of the Piperazine Moiety

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in efficiency and molecular diversity. The piperazine scaffold is an excellent building block for MCRs due to its dual nucleophilic nitrogen atoms.

A prominent example is the split-Ugi multicomponent reaction, which has been successfully employed to generate libraries of 1,4-disubstituted piperazine compounds. nih.gov In this approach, piperazine serves as the diamine component, reacting with an acid, a carbonyl compound (such as formaldehyde), and an isocyanide. This reaction efficiently constructs complex molecules around the central piperazine core. For instance, the reaction between an indole (B1671886) carboxylic acid, piperazine, formaldehyde, and an aromatic isocyanide in refluxing methanol (B129727) produces the corresponding split-Ugi products in high yields. nih.gov This strategy allows for the systematic modification of various parts of the molecule, tuning its properties for specific applications, such as developing ligands for dopamine (B1211576) receptors. nih.gov The versatility of this reaction is demonstrated by its successful application with different acid components, like 1H-indole-2-carboxylic acid and 2-(1H-indol-3-yl)acetic acid, to produce a range of complex piperazine derivatives. nih.gov

Table 1: Examples of Split-Ugi Reaction for Piperazine-Based Compound Synthesis nih.gov

Acid ComponentCarbonyl ComponentIsocyanide ComponentKey Product TypeYield
1H-Indole-2-carboxylic acidFormaldehyde1-Isocyano-4-methoxybenzeneSplit-Ugi ProductHigh
N-(methoxymethyl)-1H-indole-2-carboxylic acidFormaldehyde1-Isocyano-4-bromobenzeneSplit-Ugi ProductHigh
2-(1H-Indol-3-yl)acetic acidFormaldehyde1-Isocyano-4-methoxybenzeneSplit-Ugi ProductComparable to indole-2-carboxylic acid derivatives

Catalyst Systems and Reaction Condition Optimization in Synthesis

The efficiency, selectivity, and environmental impact of synthesizing this compound and related compounds are heavily dependent on the chosen catalyst and reaction conditions. Optimization of these parameters is a critical area of research.

Transition metals are widely used to catalyze key bond-forming reactions in the synthesis of piperazine derivatives.

Palladium (Pd): Palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation reactions. In the synthesis of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, a close analog of the methyl ester, a 10% w/w Pd/C catalyst is used to reduce the nitro group of the precursor, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. rsc.org This reaction proceeds efficiently at room temperature with sodium borohydride. rsc.org Palladium catalysts are also crucial for Suzuki coupling reactions, which are used to form carbon-carbon bonds. This has been applied in the synthesis of complex drug molecules where a piperazine-containing fragment is coupled with another aromatic ring system. mdpi.com

Copper (Cu): Copper sulfate (B86663) (CuSO₄) has been shown to be an effective catalyst for multicomponent reactions that form complex heterocyclic systems. For example, CuSO₄ catalyzes the three-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles to produce diverse spirotetrahydrocarbazoles in good yields and with high diastereoselectivity. beilstein-journals.org While not a direct synthesis of this compound, this demonstrates copper's utility in facilitating complex MCRs that could be adapted for piperazine-containing targets.

Nickel (Ni): Raney nickel is another important hydrogenation catalyst. In a green synthesis approach to 1-methylpiperazine, an intermediate is hydrogenated using Raney nickel at elevated temperatures (150-200°C) and pressures (3.0-5.0 MPa), achieving high conversion and selectivity. chemicalbook.com

Table 2: Transition Metal Catalysts in Piperazine Derivative Synthesis

CatalystReaction TypeSubstrate ExampleProduct ExampleReference
10% Pd/CNitro Group Reductiontert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylatetert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate rsc.org
CuSO₄Multicomponent Reaction2-Methylindole, Benzaldehyde, DienophileSpirotetrahydrocarbazole beilstein-journals.org
Raney NickelHydrogenation1-Methylpiperazine-2,3-dione1-Methylpiperazine chemicalbook.com

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. These catalysts avoid the cost and potential toxicity of heavy metals. A novel, eco-friendly, and reusable organocatalyst has been developed by functionalizing graphene oxide (GO) with 1-(2-aminoethyl) piperazine (GO-A.P.). researchgate.net The synthesis involves a simple and green method where the epoxide groups on the surface of GO are opened by the aminoethyl piperazine. researchgate.net This heterogeneous organocatalyst has proven highly efficient in the synthesis of various xanthene and pyran derivatives. The presence of the piperazine moiety on the catalyst's surface provides basic sites that facilitate the reactions. researchgate.net The catalyst's reusability over several cycles without significant loss of activity makes it a sustainable option for organic synthesis. researchgate.net

Reducing or eliminating the use of volatile and hazardous organic solvents is a key goal of green chemistry. Solvent-free reaction conditions often lead to higher efficiency, easier product purification, and a significantly lower environmental footprint.

An efficient solvent-free methodology has been developed for the synthesis of symmetrical methylene (B1212753) diesters by reacting aromatic carboxylates with dihaloalkanes. nih.gov This reaction proceeds using a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB). The PTC facilitates the transfer of the carboxylate anion into the organic phase (the reactants themselves), where it undergoes nucleophilic substitution. nih.gov This strategy offers high product yields and a simple work-up. A similar principle could be applied to the synthesis of this compound, for example, by reacting piperazine with methyl chloroformate under solvent-free conditions with a suitable base and PTC.

Chemical Reactivity and Derivatization of Methyl Piperazine 1 Carboxylate

Nucleophilic Substitution Reactions at the Carboxylate Ester

The methyl carboxylate group of methyl piperazine-1-carboxylate is susceptible to nucleophilic attack, enabling its conversion into other functional groups such as carboxylic acids, amides, or different esters. These transformations are fundamental for modifying the properties of the final molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carbamic acid under basic or acidic conditions. However, carbamic acids are generally unstable and readily decarboxylate to yield piperazine (B1678402). A more controlled approach involves hydrolysis to the piperazine-1-carboxylic acid, which can be isolated under specific conditions.

Amidation: The reaction with primary or secondary amines, often at elevated temperatures or with catalytic activation, leads to the formation of urea (B33335) derivatives. This reaction involves the displacement of the methoxy (B1213986) group by the amine nucleophile. For instance, direct amidation with an amine (R¹R²NH) would yield the corresponding 1-(piperazine-1-carbonyl)amine derivative. This is a common strategy for introducing further diversity into the molecule.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. wikipedia.org The process, known as alcoholysis, involves the exchange of the alkoxy group of the ester. researchgate.net For example, reacting this compound with a higher boiling point alcohol (e.g., benzyl (B1604629) alcohol) and removing methanol (B129727) can drive the equilibrium towards the formation of benzyl piperazine-1-carboxylate. google.com This method is useful when a different ester functionality is required for subsequent reactions or to alter the physicochemical properties of the compound. organic-chemistry.org

Reaction TypeNucleophileProduct TypeConditions
HydrolysisH₂O / OH⁻ or H⁺Piperazine-1-carboxylic acid (unstable)Basic or acidic catalysis
AmidationR¹R²NHN,N-disubstituted piperazine-1-carboxamideHeat or catalytic activation
TransesterificationR'OHOther piperazine-1-carboxylate estersAcid or base catalysis, removal of methanol wikipedia.orggoogle.com

Electrophilic Aromatic Substitution Reactions on Functionalized Derivatives

This compound itself is not aromatic. However, it is a common precursor for the synthesis of N-arylpiperazine derivatives, which can then undergo electrophilic aromatic substitution. The piperazine moiety, typically a deactivating group, directs incoming electrophiles to the ortho and para positions of the aromatic ring due to the lone pair of electrons on the nitrogen atom adjacent to the ring. masterorganicchemistry.com

To create such a functionalized derivative, this compound can be reacted with an activated aryl halide (e.g., a fluoronitrobenzene) via nucleophilic aromatic substitution (SNAr), where the secondary amine of the piperazine displaces the halide. rsc.org The resulting N-(nitrophenyl)piperazine-1-carboxylate can then undergo further reactions.

Nitration: Introducing an additional nitro group onto the aromatic ring of an N-arylpiperazine derivative generally requires forcing conditions due to the deactivating nature of the piperazine and any existing electron-withdrawing groups.

Halogenation: The halogenation of N-arylpiperazine derivatives can be achieved using standard halogenating agents. The regioselectivity is governed by the existing substituents on the aromatic ring.

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on highly deactivated aromatic rings, such as those found in many N-arylpiperazine derivatives used in pharmaceuticals.

The reactivity of the aromatic ring is highly dependent on the substituents already present. Electron-donating groups on the aryl ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it. masterorganicchemistry.com

ReactionReagentTypical SubstrateProduct
Nucleophilic Aromatic Substitution4-FluoronitrobenzeneThis compoundtert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate rsc.org
HalogenationBr₂, FeBr₃Methyl 4-phenylpiperazine-1-carboxylateMethyl 4-(bromo-phenyl)piperazine-1-carboxylate
NitrationHNO₃, H₂SO₄Methyl 4-phenylpiperazine-1-carboxylateMethyl 4-(nitro-phenyl)piperazine-1-carboxylate

Acylation and Sulfonylation of the Piperazine Nitrogens

The secondary amine (N-4) of this compound is a strong nucleophile and readily reacts with acylating and sulfonylating agents. chemicalbook.com This is one of the most common derivatization strategies for this compound.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl byproduct) smoothly yields N-acyl derivatives. youtube.comlibretexts.org For example, reacting this compound with benzoyl chloride provides methyl 4-(benzoyl)piperazine-1-carboxylate. This reaction is highly efficient and widely used in the synthesis of biologically active compounds. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords N-sulfonyl derivatives. These derivatives are important in medicinal chemistry as the sulfonamide group can act as a hydrogen bond donor and acceptor.

These reactions are generally high-yielding and allow for the introduction of a vast array of functional groups onto the piperazine ring. researchgate.net

ReactionReagentProduct
AcylationAcetyl Chloride, BaseMethyl 4-acetylpiperazine-1-carboxylate
AcylationBenzoyl Chloride, BaseMethyl 4-benzoylpiperazine-1-carboxylate mdpi.com
SulfonylationBenzenesulfonyl Chloride, BaseMethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
SulfonylationMethanesulfonyl Chloride, BaseMethyl 4-(methylsulfonyl)piperazine-1-carboxylate

Ring-Opening and Ring-Closing Metathesis in Related Piperazine Systems

Ring-Closing Metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds and has been applied to systems containing piperazine. wikipedia.org To utilize RCM, a piperazine derivative must be prepared with two terminal alkene chains. For example, the free secondary amine of this compound could be N-alkylated with an allyl halide, and a second alkene-containing chain could be attached to the other nitrogen after removal of the methyl carbamate (B1207046) and subsequent alkylation. The resulting diene could then undergo RCM using a ruthenium catalyst (e.g., Grubbs catalyst) to form a bicyclic system containing the piperazine ring. organic-chemistry.org

This strategy is particularly valuable for creating conformationally constrained macrocycles and bicyclic structures, which are of great interest in drug discovery for enhancing potency and selectivity. drughunter.comnih.gov While direct RCM on a simple this compound derivative is not common, the piperazine scaffold is frequently incorporated into larger molecules that are then cyclized using this methodology. mdpi.com

Ring-Opening Metathesis Polymerization (ROMP) involves the opening of a strained cyclic olefin to form a polymer. While piperazine itself does not undergo ROMP, it can be incorporated as a functional group into monomers used for this type of polymerization.

Comparative Reactivity Analysis with Analogous Piperazine Derivatives

The reactivity of this compound is often compared to that of its analogues, most notably tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The electronic and steric properties of the N-1 substituent significantly influence the nucleophilicity of the N-4 nitrogen. sigmaaldrich.comsigmaaldrich.com

This compound vs. N-Boc-piperazine: The methyl carbamate group is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the distal N-4 nitrogen compared to an unsubstituted piperazine. The tert-butoxycarbonyl (Boc) group is also electron-withdrawing but is much bulkier. This steric hindrance can sometimes slow down reactions at the N-4 position. However, in many synthetic applications like Buchwald-Hartwig amination or nucleophilic aromatic substitution, both protected piperazines are effective nucleophiles. rsc.orgsigmaaldrich.com The choice between the two often comes down to the specific reaction conditions and the desired properties of the final product, as well as the different conditions required for their deprotection.

This compound vs. N-Benzyl-piperazine: In N-benzyl-piperazine, the benzyl group is less electron-withdrawing than the methoxycarbonyl group. Consequently, the N-4 nitrogen in N-benzyl-piperazine is more nucleophilic and more basic than in this compound.

This compound vs. Piperidine (B6355638) analogues: Comparing this compound to a corresponding piperidine derivative like methyl piperidine-4-carboxylate highlights the role of the second nitrogen. The N-4 nitrogen in the piperazine derivative introduces a site of basicity and nucleophilicity that is absent in the piperidine ring. This additional functional handle is a primary reason for the widespread use of piperazines in drug design. nih.govacs.org

CompoundN-1 SubstituentElectronic Effect of N-1 GroupSteric Hindrance at N-1Relative Nucleophilicity of Distal N
This compound -COOCH₃Electron-withdrawingLowModerate
tert-Butyl piperazine-1-carboxylate-COOC(CH₃)₃Electron-withdrawingHighModerate
N-Benzyl-piperazine-CH₂PhWeakly electron-withdrawingModerateHigh
Piperazine-H(Reference)Very LowVery High

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Piperazine 1 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including methyl piperazine-1-carboxylate. emerypharma.com One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the piperazine (B1678402) ring and the methyl ester group. The chemical shifts of the piperazine protons are influenced by the electron-withdrawing nature of the carbamate (B1207046) group. Typically, the protons on the carbons adjacent to the nitrogen atom of the carbamate (C2 and C6) appear at a different chemical shift than the protons on the carbons adjacent to the secondary amine nitrogen (C3 and C5). The methyl protons of the ester group exhibit a distinct singlet.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 150-170 ppm. The carbons of the piperazine ring and the methyl group of the ester also show distinct signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (Ester) ~3.7 ~52
Piperazine CH₂ (adjacent to N-COOCH₃) ~3.4-3.6 ~44
Piperazine CH₂ (adjacent to NH) ~2.7-2.9 ~46
Carbonyl (C=O) - ~155

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides information about the chemical environment of nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms. researchgate.net

COrrelation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For instance, the proton signals of the piperazine ring will show correlations to their corresponding carbon signals, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. For this compound, HMBC correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the piperazine protons on C2/C6 and the carbonyl carbon.

Table 2: Expected 2D NMR Correlations for this compound

Correlation Description
COSY
H on C2/C6 ↔ H on C3/C5 Confirms adjacent methylene (B1212753) groups in the piperazine ring.
HSQC
H on C2/C6 ↔ C2/C6 Direct one-bond correlation.
H on C3/C5 ↔ C3/C5 Direct one-bond correlation.
Methyl H ↔ Methyl C Direct one-bond correlation.
HMBC
Methyl H ↔ Carbonyl C Two-bond correlation, linking the methyl group to the carbamate.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectral Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and its conformational properties. dergipark.org.tr

Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1700-1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the carbamate group appear in the fingerprint region of the spectrum.

N-H Stretching: For the secondary amine in the piperazine ring, an N-H stretching vibration is expected in the region of 3500-3300 cm⁻¹. dergipark.org.tr

C-H Stretching: The C-H stretching vibrations of the methylene groups in the piperazine ring and the methyl group are observed in the 3000-2800 cm⁻¹ region. dergipark.org.tr

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3500 - 3300
C-H Stretch (Aliphatic) 3000 - 2800
C=O Stretch (Carbamate) 1700 - 1680

Conformational Isomerism Probing

The piperazine ring can exist in different conformations, with the chair conformation being the most stable. ias.ac.in Vibrational spectroscopy can be used to study this conformational isomerism. The presence of specific bands in the FT-IR and Raman spectra, and their sensitivity to changes in temperature or solvent, can provide insights into the equilibrium between different conformers. For instance, subtle shifts in the positions of certain vibrational modes may indicate changes in the conformational population. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbamate group. The n → π* transition of the carbonyl group is a characteristic absorption. The position and intensity of this absorption band can be influenced by the solvent polarity. While the piperazine ring itself does not have significant absorption in the near-UV region, its interaction with the carbamate group can be studied. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Piperazine
N,N-diethyl-4-methylpiperazine-1-carboxamide
1-Amino-4-methylpiperazine
N-methyl piperidine (B6355638)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the unambiguous identification and structural analysis of this compound. Its ability to provide accurate mass measurements with high precision allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in distinguishing it from isobaric compounds.

The empirical formula of this compound is C₆H₁₂N₂O₂. sigmaaldrich.com HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The high resolution of the instrument enables the differentiation of the exact mass from other potential elemental compositions that might have the same nominal mass. Due to its high mass accuracy, sensitivity, and resolution, HRMS is a highly efficient analytical platform for structural elucidation. nih.gov

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments within an HRMS platform are employed to investigate the fragmentation pathways of this compound. In these experiments, the isolated parent ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The analysis of these fragments provides a wealth of structural information.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily around the ester and amine functionalities. Key fragmentation patterns would likely include:

Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the N-C(O) bond would result in a significant fragment corresponding to the piperazine ring.

Cleavage within the piperazine ring: The piperazine ring itself can undergo characteristic fragmentation, often leading to the loss of ethylene (B1197577) or related fragments.

Loss of the carbomethoxy group (-CO₂CH₃): This would involve the cleavage of the bond between the nitrogen and the carbonyl carbon.

The fragmentation patterns of related piperazine derivatives often show characteristic neutral losses. For instance, a common fragmentation pathway for certain designer drugs involves the neutral loss of N-methylpiperazine. researchgate.net The interpretation of these fragmentation patterns, aided by the high mass accuracy of the resulting ions, allows for the confident structural confirmation of this compound.

Table 1: Predicted HRMS Fragmentation Data for this compound ([C₆H₁₂N₂O₂])

Fragment Ion (Formula) Description of Neutral Loss
[C₅H₁₁N₂O]⁺Loss of a methyl group (-CH₃)
[C₅H₉N₂]⁺Loss of the carbomethoxy group (-CO₂CH₃)
[C₄H₉N₂O₂]⁺Loss of an ethyl group (-C₂H₃) from the ring
[C₂H₅N]⁺Cleavage of the piperazine ring

This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing of Derivatives

In a typical X-ray diffraction study of a piperazine derivative, the analysis would reveal the conformation of the piperazine ring (e.g., chair, boat, or twist-boat). The orientation of the methyl carboxylate group relative to the ring would also be precisely determined. The crystal packing arrangement, which details how individual molecules are oriented with respect to their neighbors, is elucidated, highlighting key intermolecular interactions that stabilize the crystal structure. nih.gov

An example of crystallographic data obtained from a derivative containing the methylpiperazinyl group is presented in Table 2. This data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 2: Example Crystal Structure Data for a Matrine Derivative Containing a 4-methylpiperazin-1-yl Moiety

Parameter Value Reference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)8.545(6) researchgate.net
b (Å)10.8802(9) researchgate.net
c (Å)12.3714(9) researchgate.net
α (°)73.200(7) researchgate.net
β (°)75.372(6) researchgate.net
γ (°)71.091(7) researchgate.net
Volume (ų)942.65(13) researchgate.net
Z (molecules per unit cell)2 researchgate.net

This data is for a derivative compound and serves as an example of the type of information obtained from X-ray diffraction studies.

These detailed structural insights are invaluable for structure-activity relationship (SAR) studies, in silico drug design, and understanding the physicochemical properties of these compounds.

Computational Chemistry and Molecular Modeling Studies of Methyl Piperazine 1 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of methyl piperazine-1-carboxylate. These methods provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter.

For piperazine (B1678402) derivatives, the HOMO is typically localized on the electron-rich regions, particularly the nitrogen atoms, while the LUMO is distributed over the entire molecule. In a study on 1-amino-4-methylpiperazine, a related compound, the HOMO-LUMO energy gap was calculated using DFT (B3LYP/6-311+G(d,p)), providing insights into its electronic properties. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

The introduction of the methyl carboxylate group at the N1 position of the piperazine ring is expected to influence the HOMO-LUMO gap. The electron-withdrawing nature of the carboxylate group would likely lower the energy of the HOMO, potentially increasing the energy gap and thus enhancing the molecule's stability compared to unsubstituted piperazine. The precise values for this compound would require specific DFT calculations.

Table 1: Representative Frontier Molecular Orbital Data for a Piperazine Derivative

ParameterValue (eV)
HOMO Energy-6.2967
LUMO Energy1.8096
HOMO-LUMO Gap4.4871

Note: Data presented is for an imidazole (B134444) derivative as a representative heterocyclic compound, illustrating typical values obtained from DFT calculations. irjweb.com Specific values for this compound would require dedicated computational studies.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylate group and the N4 nitrogen atom, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the piperazine ring and the methyl group would exhibit positive potential. nih.gov Understanding the MEP is crucial for predicting how the molecule will interact with biological targets or other reactants.

Fukui Function Analysis for Reaction Site Prediction

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. harbinengineeringjournal.comtandfonline.com These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, Fukui function analysis would likely identify the N4 nitrogen atom as the primary site for electrophilic attack, due to its lone pair of electrons. The carbonyl carbon of the methyl carboxylate group would be a probable site for nucleophilic attack. Such analyses provide a more quantitative prediction of reactivity than MEP maps alone and are valuable in understanding reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. acs.org These simulations provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

The piperazine ring typically adopts a chair conformation to minimize steric strain. For N-substituted piperazines, the substituent can exist in either an axial or equatorial position. Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in certain cases, which can be influenced by intramolecular hydrogen bonding. nih.gov In the case of this compound, the methyl carboxylate group at the N1 position will have a preferred orientation that will be influenced by both steric effects and interactions with the solvent.

MD simulations can model the movement of the piperazine ring and the rotation of the methyl carboxylate group, providing a detailed understanding of the molecule's conformational landscape. Furthermore, these simulations can elucidate how the molecule interacts with water or other solvents, which is crucial for understanding its solubility and behavior in biological systems. Studies on similar molecules, such as N-Boc-piperazine, have utilized restrained molecular dynamics to understand their conformational preferences. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding reactions such as acylation, alkylation, and radical cyclizations.

For instance, the acylation of the N4 nitrogen is a common reaction for piperazine derivatives. In silico studies can model the approach of an acylating agent, the formation of a tetrahedral intermediate, and the subsequent departure of a leaving group. The synthesis of piperazine-substituted dihydrofuran derivatives has been achieved through Mn(OAc)3 mediated radical cyclizations, and computational studies could shed light on the intricate mechanisms of these reactions. nih.gov Similarly, the synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate from tert-butyl piperazine-1-carboxylate and 4-fluoronitrobenzene could be modeled to understand its reaction pathway. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. rsmams.orgresearchgate.net These models are widely used in drug discovery to design new compounds with improved potency and desired properties.

For analogues of this compound, QSAR studies can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. nih.govdntb.gov.uamdpi.comresearchgate.net In such a study, a set of analogues with known activities would be used to build a model based on various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). This model could then be used to predict the activity of new, unsynthesized analogues. For example, 3D-QSAR studies on piperazine derivatives have been used to understand their antihistamine effects. nih.gov

Similarly, QSPR models can predict properties such as solubility, boiling point, and partition coefficient for this compound analogues. These models are crucial for optimizing the pharmacokinetic profiles of potential drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

Design and Synthesis of Piperazine-Containing Therapeutic Agents as Modulators of Biological Targets

The piperazine (B1678402) ring is a prevalent heterocycle in biologically active compounds, largely due to its utility as a basic, hydrophilic group that can optimize pharmacokinetic profiles and as a versatile scaffold for arranging pharmacophoric groups. nih.gov The chemical reactivity of piperazine-based synthons, including methyl piperazine-1-carboxylate, simplifies their integration into complex molecules. nih.gov

The piperazine scaffold is a cornerstone in the design of various kinase inhibitors. nih.govresearchgate.net While extensively used in oncology, the principles of kinase inhibition are applicable to other therapeutic areas, including metabolic disorders. For instance, Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, a class of drugs used in cancer treatment, demonstrate the synthetic utility of piperazine carboxylates. nih.gov The synthesis of CDK4/6 inhibitors such as Palbociclib and Ribociclib utilizes a key building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is prepared through methods like aromatic nucleophilic substitution (SNAr). nih.govmdpi.com This highlights the importance of the piperazine-1-carboxylate moiety in constructing molecules that target kinase activity. mdpi.com Although these specific examples are for oncology, the inhibition of kinases is a therapeutic strategy being explored for diabetes, and the synthetic methodologies established for piperazine-containing kinase inhibitors are relevant.

Table 1: Representative Piperazine-Containing Kinase Inhibitors

DrugTargetTherapeutic AreaKey Piperazine Synthon
PalbociclibCDK4/6Oncologyt-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate mdpi.com
RibociclibCDK4/6Oncologyt-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate mdpi.com
BosutinibKinase InhibitorOncologyN/A
PonatinibKinase InhibitorOncologyN/A

This compound and its derivatives are integral to the synthesis of Neurokinin-1 (NK1) receptor antagonists, which are investigated for treating neurological disorders, as well as chemotherapy-induced nausea and vomiting. mdpi.com The NK1 receptor's endogenous ligand is Substance P, a peptide involved in pain, inflammation, and CNS functions. researchgate.netnih.gov

A notable example is Vestipitant, a potent and selective NK1 receptor antagonist. acs.org Its development emerged from the chemical exploration of N-phenylpiperazine analogues, leading to the identification of substituted C-phenylpiperazine derivatives with high in vitro affinity and favorable pharmacokinetic profiles. acs.org Another example is Netupitant, an NK1-selective antagonist, which further underscores the importance of the piperazine core in this class of drugs. mdpi.com The synthesis of these antagonists often involves creating complex diacylpiperazine structures or other conformationally constrained analogues to achieve high potency and selectivity. nih.govnih.gov

Table 2: Notable NK1 Receptor Antagonists with a Piperazine Core

CompoundDescriptionKey Feature
VestipitantA potent, selective, and orally active NK1 receptor antagonist. acs.orgIdentified through the exploration of C-phenylpiperazine derivatives. acs.org
NetupitantAn NK1-selective antagonist used to treat chemotherapy-induced nausea. mdpi.comDemonstrates the therapeutic versatility of the piperazine scaffold. mdpi.com
L-161,664A potent and selective competitive antagonist of the human NK-1 receptor. nih.govA diacylpiperazine compound with high affinity for the NK-1 receptor. nih.gov

The piperazine-1-carboxylate structure is a key element in the synthesis of potent opioid receptor ligands. Specifically, it has been used to develop highly potent kappa-receptor agonists. In one study, analogues of the kappa-agonist GR-89696, which is a methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate, were synthesized. nih.gov The research found that introducing an additional methyl substituent could enhance kappa-receptor affinity. nih.gov

One synthesized analogue, a methyl carbamate (B1207046) designated (S,S)-14, showed a kappa-receptor affinity (Kᵢ = 0.31 nM) that surpassed the original lead compound. nih.gov This compound also exhibited a unique profile by binding to mu-receptors in the subnanomolar range (Kᵢ = 0.36 nM), indicating its role as a modulator of multiple opioid receptors. nih.gov The development of such ligands is significant as kappa-opioid agonists (KOAs) are promising alternatives to traditional mu-opioid agonists, offering potent analgesic effects with a potentially reduced side-effect profile. mdpi.comchemrxiv.org

Table 3: Opioid Receptor Affinity of Synthesized Piperazine-1-Carboxylate Analogues

CompoundReceptorAffinity (Kᵢ)
(S,S)-14 (methyl carbamate)Kappa (κ)0.31 nM nih.gov
(S,S)-14 (methyl carbamate)Mu (μ)0.36 nM nih.gov
(S,S)-13 (propionamide)Kappa (κ)0.67 nM nih.gov

The piperazine moiety is a well-established scaffold in the development of CNS agents, particularly antidepressants and anxiolytics, due to its favorable pharmacokinetic profile for CNS penetration and its ability to interact with key neurotransmitter systems. nih.gov Many piperazine derivatives exhibit therapeutic potential by acting on serotonergic and catecholaminergic pathways. nih.gov

For example, the synthesized compound 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP) has demonstrated antidepressant-like effects in preclinical models. nih.gov Studies showed that its effects were blocked by inhibitors of serotonin (B10506) and catecholamine synthesis, confirming its mechanism involves these monoamine systems. nih.gov The versatility of the piperazine ring allows it to be a central component in multi-target ligands designed to interact with various receptors, including serotonin (5-HT) and dopamine (B1211576) (D₂) receptors, which are crucial targets for treating mental disorders. nih.govnih.gov

The piperazine ring is a privileged scaffold in the synthesis of various antiviral agents, attributed to its ability to enhance aqueous solubility and provide a versatile point for synthetic modification. nih.govnih.gov

Anti-HIV Activity : The piperazine moiety is integral to the pharmacophore of many HIV-1 inhibitors, targeting the virus at stages such as reverse transcription and integration. nih.gov N-methylpiperazine, a close structural relative of this compound, serves as a building block for creating piperazine-based unsymmetrical bis-ureas, some of which show anti-HIV properties. researchgate.netnih.gov The flexibility of the piperazine core allows for the synthesis of libraries of compounds to screen for potent antiviral activity. researchgate.net

Anti-Influenza Activity : In the search for new drugs against the Influenza A virus (IAV), researchers have designed and synthesized substituted quinoline (B57606) derivatives containing piperazine moieties. nih.gov Several of these compounds demonstrated potent activity against IAV, with some exhibiting broad-spectrum antiviral effects by inhibiting viral RNA transcription and replication. nih.gov

Antimalarial Activity : Piperazine-containing compounds have been developed to combat malaria, a disease facing significant drug resistance challenges. nih.gov A series of piperazine-containing 4(1H)-quinolones were developed with enhanced solubility and potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govacs.org The ionizable piperazine group was chosen specifically to improve the physicochemical properties of the drug candidates. nih.gov

Antipsychotic Agents : Many antipsychotic drugs, both typical and atypical, incorporate a piperazine ring to interact with dopamine and serotonin receptors. nih.gov The piperazine scaffold is a key component in multi-receptor ligands designed as polypharmacological antipsychotics. nih.gov For instance, compound 3w, a novel synthesized agent, showed high mixed affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, which are critical targets for treating schizophrenia. nih.gov The attachment of various heterocyclic groups to the piperazine nucleus can significantly potentiate antipsychotic activity. nih.gov

Anti-inflammatory Agents : Piperazine derivatives have been successfully synthesized to create novel anti-inflammatory agents. nih.gov One study combined methyl salicylate (B1505791) with a piperazine moiety to produce a series of compounds with potent anti-inflammatory effects, in some cases comparable to indomethacin. nih.gov A lead compound from this series, M16, was found to significantly inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α and to reduce the expression of cyclooxygenase (COX)-2. nih.gov Another study developed novel ferrocenyl(piperazine-1-yl)methanone-based derivatives, with one compound showing potent inhibition of nitric oxide (NO) production and the TLR4/NF-κB signaling pathway. nih.gov

Antibacterial and Antiparasitic Activities

The this compound scaffold and its broader class of piperazine derivatives have been a focal point in the search for new antimicrobial and antiparasitic agents. The inherent structural features of the piperazine ring, such as its ability to be substituted at two positions and its favorable pharmacokinetic properties, make it a privileged structure in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that various piperazine derivatives exhibit significant antibacterial properties. For instance, a series of N-alkyl and N-aryl piperazine derivatives showed considerable activity against bacterial strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, newly synthesized piperazine derivatives conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) displayed significant antibacterial effects, particularly against Gram-negative bacteria such as E. coli. mdpi.com In some cases, the introduction of a piperazine moiety into other known active compounds, like phenazine-1-carboxylic acid (PCA), has led to derivatives with more potent activity than the parent compound against various fungal phytopathogens. nih.gov Furthermore, piperazine-based polymers have been developed as antimicrobial materials that target the bacterial cytoplasmic membrane, causing leakage of intracellular components and subsequent cell death. nih.gov

Antiparasitic Activity

The piperazine core is a key component in several compounds developed for activity against a range of parasites, including those responsible for malaria, leishmaniasis, and toxoplasmosis.

Antimalarial Activity: Piperazine-carboxamide derivatives have emerged as potential antimalarial candidates. A study focusing on aryl carboxamides found that compounds incorporating a urea (B33335) motif were generally more potent. The most active compound in this series demonstrated an in vitro antimalarial activity with an IC₅₀ value of 0.574 μM against the 3D7 strain of Plasmodium falciparum. ug.edu.gh Another approach involved incorporating a 7-piperazinyl group into a 4(1H)-quinolone scaffold, which enhanced aqueous solubility and led to the development of orally bioavailable compounds with potent, curative activity in mouse models of malaria. nih.gov

Antileishmanial Activity: Piperazine-1-carboxamide analogues have been identified as potent inhibitors of essential Leishmania enzymes. A recent study detailed N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of two key enzymes in the parasite's sterol biosynthesis pathway, CYP51 and CYP5122A1. nih.gov Certain analogues in this series were effective against intracellular L. donovani with EC₅₀ values in the low micromolar range. nih.gov Other research identified 1-aryl-4-(naphthalimidoalkyl) piperazines that were active against both promastigotes and intracellular amastigotes of Leishmania major and Leishmania mexicana, appearing to act by disrupting the parasite's mitochondrial potential. nih.gov

Antitoxoplasmosis Activity: Derivatives of 2-(piperazin-1-yl)quinazolin-4(3H)-one have shown strong efficacy against Toxoplasma gondii. In one study, the most potent inhibitors significantly reduced the replication of the parasite with IC₅₀ values of 5.94 μM and demonstrated low cytotoxicity. acs.org

Table 1: Selected Piperazine Derivatives with Antiparasitic Activity

Compound Class Target Organism Target/Mechanism Efficacy (IC₅₀/EC₅₀) Reference
Piperazine-Carboxamide Plasmodium falciparum Not specified IC₅₀: 0.574 μM ug.edu.gh
Piperazine-Substituted 4(1H)-Quinolone Plasmodium species Not specified Curative in vivo nih.gov
Piperazine-1-Carboxamide Analogue (18e) Leishmania donovani CYP51 / CYP5122A1 EC₅₀: Low micromolar nih.gov
1-Aryl-4-(naphthalimidoalkyl) piperazine (11) Leishmania species Mitochondrial potential Active on amastigotes nih.gov
2-(Piperazin-1-yl)quinazolin-4(3H)-one (18) Toxoplasma gondii Not specified IC₅₀: 5.94 μM acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues in Target Engagement

The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For analogues of this compound, SAR studies have provided deep insights into how specific structural modifications influence their interaction with biological targets.

In a series of methylated analogues of a methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate designed as kappa-opioid receptor agonists, stereochemistry was found to be a critical determinant of activity. The (S,S)-configured methyl carbamate analogue displayed the highest kappa-receptor affinity (Ki = 0.31 nM), even surpassing the parent compound. The affinity generally followed the order (S,S) > (R,R) > (S,R) > (R,S), highlighting the precise spatial arrangement required for optimal receptor binding. ug.edu.gh

For antimalarial piperazine-carboxamides, the presence of a urea moiety was found to be critical for potency compared to non-urea analogues. ug.edu.gh In the development of antileishmanial piperazine-1-carboxamides, SAR studies revealed that analogues of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were stronger inhibitors of both the target enzyme (CYP5122A1) and parasite proliferation. nih.gov Further modifications, such as replacing the 4-pyridyl ring with an imidazole (B134444), created a compound with fourfold selectivity for the CYP5122A1 enzyme over CYP51. nih.gov

In a different therapeutic area, SAR studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH established the essential nature of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for whole-cell activity. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer, for instance, led to a complete loss of whole-cell activity, underscoring the importance of the piperazine scaffold's conformational rigidity for cellular uptake or target engagement. nih.gov

Pharmacological Target Validation and Receptor Binding Profiling

Identifying and validating the specific molecular targets of a compound is a cornerstone of modern drug discovery. Derivatives of the this compound scaffold have been profiled against a diverse array of pharmacological targets, with binding affinities often determined through radioligand binding assays.

One study on kappa-opioid receptor agonists synthesized analogues of a lead this compound derivative and evaluated their binding affinities. The (S,S)-configured methyl carbamate analogue not only showed the highest kappa-receptor affinity (Ki = 0.31 nM) but also bound to mu-receptors in the subnanomolar range (Ki = 0.36 nM), indicating a unique activity profile. ug.edu.gh

In the context of central nervous system disorders, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were evaluated for their binding at dopamine D3 and D2 receptors. This work led to the identification of compounds with single-digit nanomolar affinity and high selectivity for the D3 receptor over the D2 receptor. researchgate.net Similarly, a screening of piperazine-based compounds identified a potent agonist for the Sigma 1 Receptor (S1R) with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. apjhs.com

For infectious diseases, target validation has been equally important. Piperazine-1-carboxamides were shown to inhibit Leishmania CYP51 and CYP5122A1, enzymes critical for the parasite's survival, with IC₅₀ values in the low micromolar to sub-micromolar range. nih.gov In another example, piperazine derivatives were investigated as inhibitors of M. tuberculosis IMPDH, a key enzyme in the purine (B94841) biosynthesis pathway of the bacterium. nih.gov

Table 2: Receptor Binding Profiles for Selected Piperazine Analogues

Compound Class/Analogue Target Receptor/Enzyme Binding Affinity (Ki / IC₅₀) Reference
Methylated piperazine-1-carboxylate analogue ((S,S)-14) Kappa-Opioid Receptor Ki: 0.31 nM ug.edu.gh
Methylated piperazine-1-carboxylate analogue ((S,S)-14) Mu-Opioid Receptor Ki: 0.36 nM ug.edu.gh
[4-(4-Carboxamidobutyl)]-1-arylpiperazine analogue (39) Dopamine D3 Receptor Ki: Single-digit nM researchgate.net
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) Sigma 1 Receptor (S1R) Ki: 3.2 nM apjhs.com
Piperazine-1-carboxamide analogue (18p) Leishmania CYP5122A1 IC₅₀: ≤ 1 µM nih.gov

Prodrug Strategies and Metabolic Stability Optimization of Piperazine-Carboxylate Scaffolds

Optimizing a drug candidate's pharmacokinetic profile is essential for its clinical success. Prodrug strategies and metabolic stability enhancement are two key approaches used to improve properties like solubility, permeability, and half-life. The piperazine-carboxylate scaffold is amenable to both strategies.

Prodrug Strategies

The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes. This can overcome issues like poor solubility or membrane permeability. nih.govmdpi.com

A notable example involves using the piperazine moiety to create ester prodrugs of the non-steroidal anti-inflammatory drug (NSAID) 6-methoxy-2-naphthylacetic acid (6-MNA). Masking the polar carboxylic acid group of 6-MNA by creating piperazinylalkyl esters significantly enhanced its ability to permeate the skin. One such prodrug showed an 11.2-fold enhancement in skin permeation compared to the parent drug. nih.gov These prodrugs were designed to be stable at physiological pH but to be rapidly hydrolyzed by enzymes in the skin to release the active drug. The half-life for enzymatic hydrolysis for these prodrugs ranged from 10 to 60 minutes. nih.gov This strategy demonstrates the utility of the piperazine-carboxylate linkage in improving drug delivery. nih.gov

Metabolic Stability Optimization

A major challenge in drug development is rapid metabolism by liver enzymes (e.g., cytochrome P450s), which can lead to a short half-life and poor oral bioavailability. The piperazine scaffold, while often conferring favorable properties, can also contain "metabolic soft spots" susceptible to oxidation.

A detailed study on a series of piperazin-1-ylpyridazines found that the initial lead compound was rapidly metabolized in mouse and human liver microsomes, with a half-life of only 2-3 minutes. nih.gov Metabolite identification revealed that the primary metabolic pathways were mono-hydroxylation on the aromatic rings and oxidation at one of the piperazine nitrogen atoms. nih.gov Guided by this understanding, structural modifications were made to block these metabolic sites. By strategically altering substituents on the aromatic rings, researchers were able to design an analogue with a dramatically improved metabolic half-life of over 100 minutes in both mouse and human liver microsomes—a more than 50-fold improvement. nih.gov This highlights how a systematic, structure-based approach can be used to optimize the metabolic stability of piperazine-containing scaffolds.

Future Research Directions and Translational Perspectives for Methyl Piperazine 1 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing piperazine (B1678402) derivatives is a key research focus. Traditional methods often involve harsh conditions and generate significant waste. eurekaselect.com Modern approaches aim to improve atom economy and reduce the environmental impact.

Key advancements in sustainable synthesis include:

Green Solvents: Replacing hazardous solvents with more sustainable alternatives like 2-Methyl-THF, which is water-immiscible and can be used for direct extraction from reactions. acs.org

Catalysis: The use of biocatalysis, with its metal-free and biodegradable enzymatic catalysts, offers a green alternative for producing drug candidates. acs.org C-H activation chemistry is another powerful technique that enhances atom and step economy by introducing new bonds without pre-installed functional groups. acs.org

One-Pot Synthesis: Metal-free, one-pot synthetic techniques are being developed that are operationally simple, require mild reaction conditions, and provide strong positional selectivity and functional group tolerance. researchgate.net

Novel Routes: Researchers are exploring innovative synthetic routes, such as a simple method for creating a piperazine derivative through nucleophilic addition to the bisulphite ion and nucleophilic attack of water molecules on pyrazine (B50134) molecules. researchgate.net Another novel approach for diarylmethylpiperazine drugs replaces harmful alkyl halides with readily available alcohols for the N-alkylation of the piperazine unit. eurekaselect.com

Integration of Artificial Intelligence and Machine Learning in Drug Design Utilizing Piperazine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These technologies are particularly valuable for designing and screening libraries of compounds built around scaffolds like piperazine.

Applications of AI and ML in piperazine drug design include:

De Novo Design: AI and ML algorithms can generate novel molecular structures with desired pharmacological properties, a process known as de novo drug design. nih.govnih.gov

Virtual Screening: High-throughput virtual screening, powered by AI and ML, can rapidly assess large compound libraries to identify potential hits. nih.gov

Predictive Modeling: AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their pharmacokinetic profiles. nih.gov This helps in guiding the hit-to-lead optimization process through quantitative structure-activity relationship (QSAR) models. nih.gov

Synthesis Prediction: Programs like SciFinder utilize AI and ML to devise new and efficient synthetic routes for existing or novel compounds. digitellinc.com

The integration of AI and ML with high-dimensional data has significantly improved the success rate of identifying hit compounds. nih.gov These computational tools enable scaffold hopping and linker design while incorporating predictions of synthetic feasibility. nih.gov

Exploration of Emerging Therapeutic Areas and Unmet Medical Needs

The piperazine moiety is a common feature in a wide range of therapeutic agents, and research continues to uncover new applications for its derivatives. researchgate.net

Emerging therapeutic areas for piperazine derivatives include:

Anticancer Agents: New methyl piperazine derivatives are being investigated as potential anticancer agents. researchgate.net For example, one study reported a series of methyl piperazine incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives that showed promising cytotoxicity against various cancer cell lines. researchgate.net

Alzheimer's Disease: Piperazine-2-carboxylic acid derivatives are being explored as multi-target-directed ligands (MTDLs) for Alzheimer's disease, showing potential as cholinesterase inhibitors. nih.gov

Antimicrobial Agents: Piperazine derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans. researchgate.net

Central Nervous System Disorders: Piperazine derivatives are the subject of research for various central therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic drugs. researchgate.net

The versatility of the piperazine scaffold allows for the development of drugs with a broad spectrum of biological activities, addressing a wide range of unmet medical needs. ontosight.airesearchgate.net

Advanced Derivatization Strategies for Enhanced Bioactivity and Selectivity

Derivatization of the piperazine scaffold is a key strategy for optimizing the pharmacological properties of drug candidates. By modifying the structure of piperazine-containing molecules, researchers can enhance their bioactivity, selectivity, and pharmacokinetic profiles.

Strategies for derivatization include:

Substitution at Nitrogen Atoms: The two nitrogen atoms of the piperazine ring allow for the introduction of various substituents, which can significantly impact the molecule's properties. researchgate.net For example, the introduction of an N-methylpiperazine group has been used to improve the water solubility and target affinity of several anticancer kinase inhibitors. researchgate.net

Click Chemistry: The regioselective click chemistry approach has been used to synthesize piperazine-containing 1,2,3-triazoles with significant antibacterial and antifungal activity. researchgate.net

Structural Modifications: The replacement of a piperidine (B6355638) ring with an N-methyl piperazine and changing the substituents on a phenyl ring have been explored to enhance anticancer activity. researchgate.net

Table 1: Examples of Piperazine Derivatization and Enhanced Bioactivity

Original Scaffold Derivatization Strategy Resulting Compound Class Enhanced Bioactivity Reference
Piperidine salicylanilideReplaced piperidine with N-methyl piperazinePhenyl benzamide and phenyl methanone derivativesImproved cytotoxicity against cancer cell lines researchgate.net
PiperazineClick chemistry with azidesPiperazine-containing 1,2,3-triazolesSignificant antibacterial and antifungal activity researchgate.net
Various kinase inhibitorsIntroduction of N-methylpiperazineBosutinib, ponatinib, nintedanib, etc.Improved water solubility and target affinity researchgate.net

Investigation of Multi-Target Directed Ligands Based on the Piperazine-Carboxylate Core

Multi-target-directed ligands (MTDLs) are single molecules designed to interact with multiple biological targets, offering a promising approach for treating complex diseases like Alzheimer's. nih.govmdpi.com The piperazine-carboxylate core is a valuable scaffold for the design of such MTDLs.

Key aspects of MTDLs based on the piperazine-carboxylate core:

Rational Design: The design of MTDLs is a significant challenge, requiring a balance between optimized activity at multiple targets and maintaining drug-like properties. mdpi.com

Alzheimer's Disease: Piperazine-2-carboxylic acid derivatives have been designed and synthesized as MTDLs for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

In Silico Modeling: Computational tools are used to predict the physicochemical properties and bioavailability of MTDLs, aiding in their design and optimization. nih.gov

Table 2: Examples of Piperazine-Based Multi-Target Directed Ligands

Compound Series Targets Therapeutic Area Key Findings Reference
1,4-bisbenzylpiperazine-2-carboxylic acid derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's DiseaseSome compounds showed potent and selective inhibition of BChE. nih.gov
Piperine-derived ligands with a piperazine moietyCholinesterases (ChEs), BACE1, Aβ aggregationAlzheimer's DiseaseCompound PD07 showed significant inhibitory activity on multiple targets. nih.gov

Q & A

Q. What are the common synthetic routes for Methyl piperazine-1-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : this compound is typically synthesized via carbamate formation. A standard route involves reacting piperazine with methyl chloroformate under controlled basic conditions (e.g., using sodium bicarbonate or triethylamine) in anhydrous solvents like dichloromethane or THF. Critical parameters include:
  • Temperature control (0–5°C to minimize side reactions).
  • Stoichiometric ratios (excess methyl chloroformate ensures complete reaction).
  • Purification via column chromatography or recrystallization to isolate the product .
    For analogs like Boc-protected derivatives, tert-butyloxycarbonyl (Boc) groups are introduced first to protect the amine, followed by deprotection post-reaction .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at ~3.7 ppm for ¹H; carbonyl at ~155–160 ppm for ¹³C) .
  • FT-IR confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches (if present) .
  • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, piperazine rings adopt chair conformations, and supramolecular interactions (N–H⋯O, π–π stacking) are analyzed using displacement ellipsoids and hydrogen-bond geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when refining the structure of this compound derivatives?

  • Methodological Answer : Discrepancies in displacement parameters or hydrogen-bond geometry are addressed by:
  • Using full covariance matrices in SHELXL to account for anisotropic thermal motion .
  • Validating hydrogen bonds via restraints on bond distances (e.g., O–H = 0.82±0.01 Å) and isotropic displacement parameters (Uiso) .
  • Cross-verifying with spectroscopic data (e.g., NMR chemical shifts) to confirm molecular connectivity .

Q. What methodological approaches are employed to analyze the supramolecular interactions in this compound derivatives, and how do these interactions influence biological activity?

  • Methodological Answer :
  • Hydrogen-bond analysis : SCXRD identifies interactions like N(amino)–H⋯O(hydroxyl) and N–H⋯N(pyrimidinyl), forming supramolecular tapes or sheets .
  • π–π stacking : Measured via inter-centroid distances (e.g., 3.59 Å in pyrimidine rings) using Mercury software .
  • Biological relevance : These interactions enhance stability in protein-binding pockets (e.g., in HIF inhibitors or κ-opioid receptor agonists), improving drug-receptor affinity .

Q. What strategies are recommended for ensuring stereochemical purity in the synthesis of this compound analogues intended for receptor binding studies?

  • Methodological Answer :
  • Chiral catalysts : Use enantioselective reagents (e.g., chiral amines) during carbamate formation .
  • Analytical validation : Chiral HPLC or polarimetry confirms enantiomeric excess.
  • Crystallographic control : SCXRD resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Q. How should researchers address contradictions between computational predictions and experimental results regarding the solubility and bioavailability of this compound derivatives?

  • Methodological Answer :
  • Experimental validation : Compare computed Log S (e.g., -2.5 via ESOL) with shake-flask solubility tests in PBS or DMSO .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility while monitoring bioavailability via Caco-2 cell assays .
  • Machine learning : Refine computational models using experimental datasets to enhance predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.